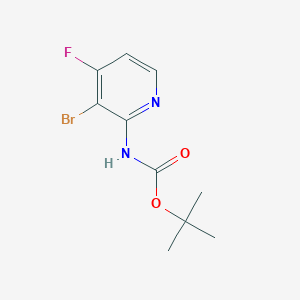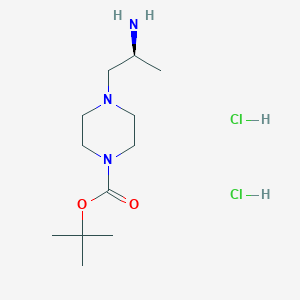![molecular formula C19H22BNO2 B8035996 8-[(1S,2S,6R,8S)-6,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2,6)]decan-4-yl]quinoline](/img/structure/B8035996.png)
8-[(1S,2S,6R,8S)-6,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2,6)]decan-4-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 8-[(1S,2S,6R,8S)-6,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2,6)]decan-4-yl]quinoline is a remarkable chemical entity known for its intricate structure and versatile applications. This compound is characterized by its quinoline core, bonded to a tricyclic boron-containing moiety, making it unique among heterocyclic compounds. Its structural complexity lends itself to various applications in medicinal chemistry and material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: To synthesize this compound, a multi-step reaction sequence is typically employed
Step 1: Functionalization of Quinoline
The quinoline core is first modified through electrophilic or nucleophilic substitution reactions to introduce necessary functional groups.
Reaction conditions: solvent choice (e.g., acetonitrile), temperature (60-80°C), and catalysts (e.g., palladium-based catalysts).
Step 2: Formation of Tricyclic Boron-Containing Fragment
The tricyclic boron-containing moiety is synthesized separately through cyclization reactions.
Reaction conditions: specific boronic acids, temperature (100-120°C), and catalysts (e.g., Lewis acids).
Industrial Production Methods: In an industrial setting, large-scale synthesis of this compound can involve continuous flow chemistry to ensure efficiency and high yield. Advanced purification techniques such as chromatography and recrystallization are also critical to obtaining pure compounds.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to quinoline N-oxides.
Reduction: : Reduction of the quinoline core may result in hydrogenated derivatives.
Substitution: : Various substitution reactions can introduce different functional groups onto the quinoline ring or boron moiety.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide under acidic conditions.
Reduction: : Utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Employing reagents like alkyl halides or sulfonic acids under controlled temperatures.
Major Products: The major products formed from these reactions can vary widely depending on the specific reagents and conditions, but often include functionalized quinoline derivatives and boron-containing heterocycles.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic chemistry, this compound is a valuable intermediate for developing complex organic molecules.
Biology and Medicine: In the realm of biology and medicine, this compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Industrially, the compound can serve as a catalyst or a material for creating advanced polymers and electronic components.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, the quinoline moiety can intercalate with DNA, while the boron-containing fragment can bind to enzyme active sites, thereby modulating their activity. This dual functionality makes it particularly potent in biological applications.
Comparación Con Compuestos Similares
When compared to similar compounds, 8-[(1S,2S,6R,8S)-6,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2,6)]decan-4-yl]quinoline stands out due to its unique combination of a quinoline core and boron-containing tricyclic structure. Similar compounds may include:
8-Hydroxyquinoline: : Known for its metal chelating properties.
Boronic Acids: : Widely used in Suzuki coupling reactions.
This compound’s uniqueness lies in its combined structural elements, which impart distinctive chemical and biological properties.
Propiedades
IUPAC Name |
8-[(1S,2S,6R,8S)-6,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO2/c1-18(2)13-10-14(18)17-19(3,11-13)23-20(22-17)15-8-4-6-12-7-5-9-21-16(12)15/h4-9,13-14,17H,10-11H2,1-3H3/t13-,14+,17-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFWGDPGWRMOFA-BDEJMISXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2C3CC(C3(C)C)CC2(O1)C)C4=C5C(=CC=C4)C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]2[C@H]3C[C@H](C3(C)C)C[C@]2(O1)C)C4=C5C(=CC=C4)C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-(2-methoxyethyl)-4,5-dihydro-3{H}-spiro[1,4-benzoxazepine-2,4'-piperidine]](/img/structure/B8035917.png)
![10-Fluoro-5,15-dioxo-16-phenyl-1,6,14,17-tetraazatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-7(12),8,10,13,16-pentaene-2-carboxylic acid](/img/structure/B8035944.png)
![10-Fluoro-16-(4-fluorophenyl)-5,15-dioxo-1,6,14,17-tetraazatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-7(12),8,10,13,16-pentaene-2-carboxylic acid](/img/structure/B8035947.png)
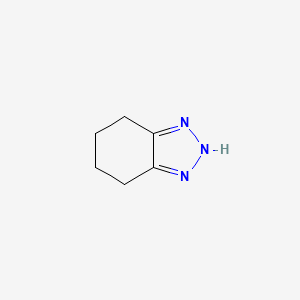



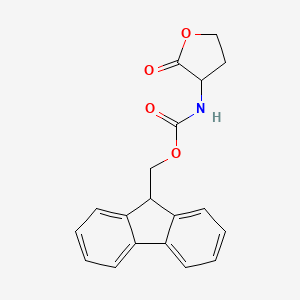
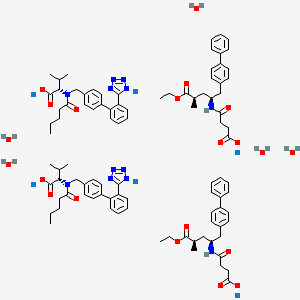


![[(1S)-1-carboxy-3-oxo-3-phenylpropyl]azanium;chloride](/img/structure/B8036007.png)
